molecular formula C15H20N4O10 B609580 Nikkomycin N CAS No. 77368-58-2

Nikkomycin N

Cat. No.: B609580
CAS No.: 77368-58-2
M. Wt: 416.34 g/mol
InChI Key: HCTYLNCBYPOWBY-AFGHMHDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nikkomycin N is typically produced through fermentation processes involving Streptomyces species. The biosynthetic gene cluster responsible for nikkomycin production has been cloned and introduced into high-producing strains to enhance yield . The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions to optimize the production of nikkomycins.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using genetically engineered strains of Streptomyces ansochromogenes. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Nikkomycin N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of this compound, which may exhibit different biological activities and stability profiles .

Properties

CAS No.

77368-58-2

Molecular Formula

C15H20N4O10

Molecular Weight

416.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C15H20N4O10/c16-8(12(25)17-5(14(26)27)1-2-7(21)22)11-9(23)10(24)13(29-11)19-4-3-6(20)18-15(19)28/h3-5,8-11,13,23-24H,1-2,16H2,(H,17,25)(H,21,22)(H,26,27)(H,18,20,28)/t5-,8-,9-,10+,11+,13+/m0/s1

InChI Key

HCTYLNCBYPOWBY-AFGHMHDSSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O)O

SMILES

O=C(O)CC[C@@H](C(O)=O)NC(C(C1O[C@H](N(C(N2)=O)C=CC2=O)[C@@H](O)[C@H]1O)N)=O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)NC(CCC(=O)O)C(=O)O)N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nikkomycin N; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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